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Compound of Interest

Compound Name:
Elacestrant S enantiomer

dihydrochloride

Cat. No.: B2734308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of Elacestrant, a selective

estrogen receptor degrader (SERD), based on their interaction with the estrogen receptor

alpha (ERα). The information is supported by experimental data and detailed in silico

methodologies.

Elacestrant is a critical therapeutic agent in the treatment of ER-positive, HER2-negative,

ESR1-mutated advanced or metastatic breast cancer.[1][2] Its efficacy is rooted in its ability to

bind to and degrade the estrogen receptor, thereby halting the signaling pathways that drive

tumor growth.[3][4] Elacestrant is a chiral molecule, and its therapeutic activity is primarily

attributed to a single enantiomer.

Enantiomer Comparison
The biological activity of Elacestrant is stereospecific, with the R-enantiomer being the

pharmacologically active form. The S-enantiomer, in contrast, exhibits significantly lower

activity.[5][6] This difference in activity is a direct consequence of their differential binding

affinity and interaction with the ligand-binding domain of ERα.
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Feature
(R)-Elacestrant
(Active
Enantiomer)

(S)-Elacestrant
(Low-Activity
Enantiomer)

Reference

Synonym Elacestrant, RAD1901
RAD1901 S-

enantiomer
[5][6]

ERα Binding Affinity

(IC50)
48 nM

Significantly higher

(low activity)
[5][6]

ERβ Binding Affinity

(IC50)
870 nM

Not reported,

expected to be low
[5]

Primary Mechanism of

Action

Binds to ERα, induces

a conformational

change leading to

proteasomal

degradation of the

receptor.

Weakly binds to ERα,

does not effectively

induce receptor

degradation.

[3][4]

Expected Docking

Score/Binding Energy

High negative value

(strong, favorable

binding)

Lower negative or

positive value (weak,

unfavorable binding)

Inferred from activity

data

Experimental Protocols: Molecular Docking of
Elacestrant Enantiomers with ERα
This section details a typical in silico protocol for conducting a comparative molecular docking

study of Elacestrant enantiomers against the human estrogen receptor alpha (ERα).

1. Protein Preparation:

PDB Structure Selection: The crystal structure of the human estrogen receptor alpha ligand-

binding domain (LBD) is obtained from the Protein Data Bank (PDB). A common choice is

the structure complexed with 4-hydroxytamoxifen (PDB ID: 3ERT), which represents the

antagonist conformation.[7][8][9][10]

Structure Preparation: The downloaded PDB file is prepared by:
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Removing water molecules and any co-crystallized ligands.[9]

Adding polar hydrogen atoms.[9]

Assigning atomic charges (e.g., Kollman charges).[7]

Repairing any missing atoms or residues using tools like Modeller.[9]

2. Ligand Preparation:

3D Structure Generation: Three-dimensional structures of both (R)-Elacestrant and (S)-

Elacestrant are generated. This can be done using chemical drawing software and then

optimizing the geometry using a suitable force field (e.g., MMFF94).

Charge and Torsion Assignment: Gasteiger charges are typically assigned to the ligand

atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.

[7]

3. Molecular Docking:

Software: A variety of molecular docking software can be used, such as AutoDock, Glide, or

Surflex.[7][8]

Grid Box Definition: A grid box is defined around the active site of ERα. The center of the grid

is typically set to the geometric center of the co-crystallized ligand (e.g., 4-hydroxytamoxifen

in 3ERT) to ensure the docking search is focused on the relevant binding pocket.[7][8] The

dimensions of the grid box are set to be large enough to accommodate the ligands.

Docking Algorithm: A genetic algorithm or other search algorithm is employed to explore

various conformations and orientations of the ligands within the active site.

Scoring Function: The binding poses are evaluated and ranked using a scoring function that

estimates the binding free energy. The pose with the lowest (most negative) binding energy

is considered the most favorable.

4. Analysis of Results:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.jscimedcentral.com/public/assets/articles/drugdesign-5-1064.pdf
https://www.jscimedcentral.com/public/assets/articles/drugdesign-5-1064.pdf
https://www.mdpi.com/1424-8247/10/4/81
https://www.jscimedcentral.com/public/assets/articles/drugdesign-5-1064.pdf
https://www.mdpi.com/1424-8247/10/4/81
https://www.mdpi.com/1424-8247/10/4/81
https://pmc.ncbi.nlm.nih.gov/articles/PMC4251048/
https://www.mdpi.com/1424-8247/10/4/81
https://pmc.ncbi.nlm.nih.gov/articles/PMC4251048/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2734308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Binding Energy Comparison: The binding energies of the best-docked poses for the (R) and

(S) enantiomers are compared. A more negative binding energy indicates a more stable

protein-ligand complex.

Interaction Analysis: The binding poses are visualized to identify key molecular interactions,

such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands

and the amino acid residues of the ERα active site. This analysis helps to explain the

molecular basis for the observed differences in binding affinity and activity.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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